
(E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydroxyisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of trifluoromethyl groups through electrophilic fluorination. The final step involves the formation of the carboximidamide group via a reaction with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used under anhydrous conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The hydroxyisoquinoline core can interact with various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7-Trifluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical properties.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the trifluoromethyl groups, affecting its binding affinity and reactivity.
Uniqueness
(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of trifluoromethyl groups and the hydroxyisoquinoline core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H6F3N3O |
|---|---|
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
5,6,7-trifluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H6F3N3O/c11-6-3-5-4(7(12)8(6)13)1-2-15-9(5)10(14)16-17/h1-3,17H,(H2,14,16) |
Clave InChI |
AJFAJEQWFHBVMK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=C(C2=CC(=C(C(=C21)F)F)F)/C(=N\O)/N |
SMILES canónico |
C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


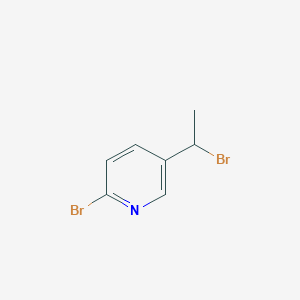

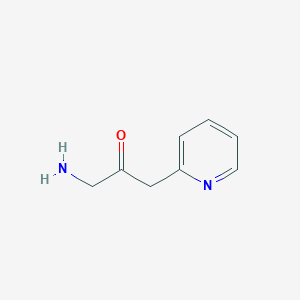
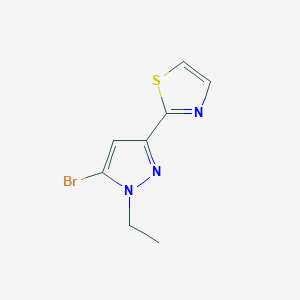
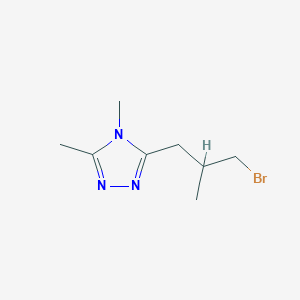

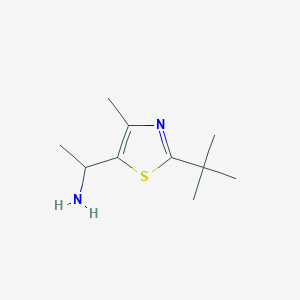
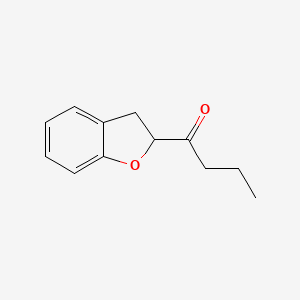
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)
![2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid](/img/structure/B13159244.png)
![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
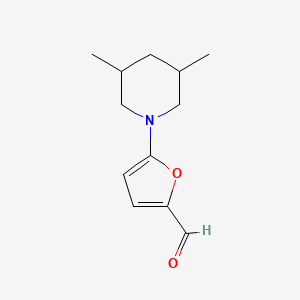
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)
